3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties This compound is part of a broader class of heterocyclic compounds known for their significant pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step procedure. One common method starts with the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a solvent like tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to cross the blood-brain barrier and its affinity for specific receptor subtypes are key factors in its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the oxolan-2-yl moiety but shares the core structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a piperazine ring but differs in the overall structure and functional groups.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Another piperazine derivative with a different heterocyclic core.
Uniqueness
The uniqueness of 3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole lies in its hybrid structure, which combines the pharmacophoric elements of both isothiazole and piperazine rings. This combination enhances its potential as a versatile pharmacological agent with applications in various fields of research and industry.
Properties
Molecular Formula |
C16H21N3OS |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-[4-(oxolan-2-ylmethyl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H21N3OS/c1-2-6-15-14(5-1)16(17-21-15)19-9-7-18(8-10-19)12-13-4-3-11-20-13/h1-2,5-6,13H,3-4,7-12H2 |
InChI Key |
GKYVWGVWLKCVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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